molecular formula C9H13O4- B14299503 3-(Cyclohexyloxy)-3-oxopropanoate CAS No. 113653-46-6

3-(Cyclohexyloxy)-3-oxopropanoate

Cat. No.: B14299503
CAS No.: 113653-46-6
M. Wt: 185.20 g/mol
InChI Key: OMHQOKGHQPULBU-UHFFFAOYSA-M
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Description

3-(Cyclohexyloxy)-3-oxopropanoate: is an organic compound characterized by the presence of a cyclohexyloxy group attached to a 3-oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexyloxy)-3-oxopropanoate can be achieved through the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Chemistry: 3-(Cyclohexyloxy)-3-oxopropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active intermediates that participate in biochemical pathways. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

  • 3-(Cyclohexyloxy)-3-oxobutanoate
  • 3-(Cyclohexyloxy)-3-oxopentanoate
  • 3-(Cyclohexyloxy)-3-oxohexanoate

Comparison: 3-(Cyclohexyloxy)-3-oxopropanoate is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Properties

CAS No.

113653-46-6

Molecular Formula

C9H13O4-

Molecular Weight

185.20 g/mol

IUPAC Name

3-cyclohexyloxy-3-oxopropanoate

InChI

InChI=1S/C9H14O4/c10-8(11)6-9(12)13-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11)/p-1

InChI Key

OMHQOKGHQPULBU-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)OC(=O)CC(=O)[O-]

Origin of Product

United States

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